molecular formula C17H19Cl2N5O2 B2789847 1-(3,4-Dichlorophenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea CAS No. 1203366-28-2

1-(3,4-Dichlorophenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea

Cat. No.: B2789847
CAS No.: 1203366-28-2
M. Wt: 396.27
InChI Key: PLJLADBITUBRDY-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea is a complex organic compound characterized by its unique chemical structure. This compound features a dichlorophenyl group, a pyrrolidinyl group, and a urea moiety, making it a subject of interest in various scientific fields.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N5O2/c18-13-4-3-12(9-14(13)19)23-17(25)20-5-8-26-16-10-15(21-11-22-16)24-6-1-2-7-24/h3-4,9-11H,1-2,5-8H2,(H2,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJLADBITUBRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)OCCNC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the dichlorophenyl derivative. The dichlorophenyl group is often introduced through electrophilic aromatic substitution reactions. Subsequent steps may include the formation of the pyrrolidinyl group and the urea moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Diuron: Another urea derivative with similar dichlorophenyl and pyrrolidinyl groups.

  • DCMU: A related compound with applications in herbicide formulations.

Uniqueness: 1-(3,4-Dichlorophenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea stands out due to its unique combination of functional groups and its potential applications in various fields. Its distinct chemical structure allows for diverse reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of 1-(3,4-Dichlorophenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea in scientific research and industry. Its versatile applications and unique properties make it a valuable compound for further exploration and development.

Q & A

Basic: What are the recommended synthetic routes for 1-(3,4-Dichlorophenyl)-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea, and what critical parameters influence reaction yields?

Answer:
The synthesis typically involves coupling a 3,4-dichlorophenyl isocyanate intermediate with an amine-containing pyrimidine precursor. Key steps include:

  • Amine activation : Use of coupling agents like carbodiimides (e.g., DCC) to facilitate urea bond formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while maintaining temperatures between 0–5°C during exothermic steps .
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) isolates the product, with yields optimized by controlling reaction stoichiometry (1.2:1 molar ratio of isocyanate to amine) .

Advanced: How can researchers resolve discrepancies in biological activity data arising from structural analogs with varying substituents?

Answer:
Discrepancies often arise from differences in substituent electronic or steric effects. Methodological approaches include:

  • Comparative SAR studies : Synthesize analogs (e.g., replacing pyrrolidinyl with morpholino or piperidinyl groups) and test kinase inhibition via enzymatic assays (IC50 comparisons) .
  • Molecular docking : Use homology models of target proteins (e.g., EGFR kinase) to predict binding affinities and validate with SPR (surface plasmon resonance) for kinetic analysis .
  • Meta-analysis : Aggregate data from structurally related urea derivatives (e.g., 1-(3-chloro-4-fluorophenyl)-3-(pyridazinone)urea) to identify trends in substituent contributions .

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral markers should be identified?

Answer:

  • 1H NMR :
    • δ 8.2–8.5 ppm (pyrimidine ring protons) .
    • δ 4.2–4.5 ppm (ethyleneoxy -OCH2CH2- linkage) .
    • δ 1.8–2.1 ppm (pyrrolidinyl CH2 groups) .
  • IR Spectroscopy :
    • Urea C=O stretch at ~1640 cm⁻¹ .
    • Aromatic C-Cl vibrations at 750–800 cm⁻¹ .
  • HRMS : Molecular ion peak at m/z 452.0823 (calculated for C19H18Cl2N5O2) .

Advanced: What strategies optimize the compound's solubility and bioavailability for in vivo studies without compromising pharmacological activity?

Answer:

  • Co-solvent systems : Use PEG-400/saline (30:70 v/v) to enhance aqueous solubility while maintaining stability .
  • Prodrug modification : Introduce hydrolyzable esters (e.g., acetyl groups) on the pyrrolidinyl nitrogen to improve membrane permeability, with in vivo reconversion monitored via LC-MS .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release, validated by pharmacokinetic studies in rodent models .

Basic: What are the established protocols for assessing the compound's stability under various pH and temperature conditions?

Answer:

  • Accelerated stability testing : Incubate solutions (1 mg/mL) in buffers (pH 1.2, 4.5, 7.4) at 40°C/75% RH for 14 days. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Hydrolytic susceptibility : Identify labile bonds (e.g., urea linkage) by tracking degradation products (e.g., 3,4-dichloroaniline) under acidic conditions .
  • Light sensitivity : Expose solid samples to UV light (254 nm) for 48 hours; monitor photodegradation via TLC .

Advanced: How can computational modeling predict potential off-target interactions of this compound, and what validation experiments are necessary?

Answer:

  • In silico screening :
    • Docking : Use AutoDock Vina to simulate binding against off-target kinases (e.g., JAK2, CDK2) from the PDB .
    • Pharmacophore mapping : Align with known inhibitors (e.g., imatinib) to predict cross-reactivity .
  • Validation :
    • Counter-screening : Test against Eurofins Panlabs® enzyme panel (50+ targets) at 10 µM .
    • Cellular assays : Measure cytotoxicity in HEK293 cells (MTT assay) to rule out non-specific effects .

Basic: What structural analogs of this compound have been reported, and how do their biological activities compare?

Answer:
Key analogs and their activities include:

Analog Structural Variation Reported Activity Reference
1-(3-Chloro-4-fluorophenyl)-3-(pyridazinone)ureaPyridazinone moietyKinase inhibition (IC50 = 120 nM)
1-(4-Ethoxyphenyl)-3-(pyrimidinyl)ureaEthoxy substituentAntiproliferative (GI50 = 1.8 µM in MCF-7)
1-(2-Methylcyclohexyl)-3-(pyrrolidinone)ureaAliphatic chainEnhanced solubility (LogP = 2.1)

Advanced: How can researchers address inconsistencies in cytotoxicity data across different cell lines?

Answer:

  • Mechanistic profiling : Perform transcriptomic analysis (RNA-seq) on responsive vs. resistant cell lines to identify pathway-specific differences (e.g., apoptosis vs. autophagy) .
  • Metabolic stability : Compare hepatic microsomal degradation (human vs. murine) to rule out species-specific metabolism .
  • Membrane transporter effects : Inhibit ABC transporters (e.g., P-gp with verapamil) to assess efflux-related resistance .

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